molecular formula C17H15N3O3S B10983876 2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide

Cat. No.: B10983876
M. Wt: 341.4 g/mol
InChI Key: UBPKQSGZERFEMX-UHFFFAOYSA-N
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Description

2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)-N-(3-(methylthio)phenyl)acetamide: , although quite a mouthful, is an intriguing compound. Let’s break it down:

    Structure: It consists of a pyridazinone core with a furan-2-yl substituent and a phenylacetamide group.

    Function: This compound may exhibit diverse biological activities due to its unique structure.

Preparation Methods

Synthetic Routes::

    Radical Approach: Catalytic protodeboronation of alkyl boronic esters can be employed to access this compound. The radical-based method allows for the removal of the boron moiety, leading to the desired product.

    Hydroboration-Deboronation: In situ-generated catechol boronic esters can undergo protodeboronation via a radical chain reaction. this method is limited to more expensive catechol boronic esters and works well for secondary alkyl boronic esters.

Industrial Production:: The industrial-scale synthesis of this compound remains an area of exploration. Researchers are actively investigating efficient and scalable methods.

Chemical Reactions Analysis

Reactions::

    Oxidation: The compound may undergo oxidation reactions, potentially leading to functional group modifications.

    Reduction: Reduction of the carbonyl group could yield a corresponding alcohol.

    Substitution: Substitution reactions at various positions are plausible.

Common Reagents and Conditions::

    Protodeboronation: Requires specific catalysts and radical initiators.

    Hydroboration: Utilizes boron-containing reagents.

    Oxidizing Agents: Such as peroxides or metal-based oxidants.

Major Products::
  • Reduction of the pyridazinone ring could yield a saturated derivative.
  • Substitution at the furan-2-yl position may lead to diverse products.

Scientific Research Applications

    Chemistry: Investigate its reactivity, explore new synthetic methodologies.

    Biology: Assess its potential as a bioactive compound.

    Medicine: Evaluate its pharmacological properties.

    Industry: Consider applications in materials science or catalysis.

Mechanism of Action

The precise mechanism remains elusive. Further studies are needed to elucidate its molecular targets and pathways.

Comparison with Similar Compounds

    Similar Compounds: Explore related pyridazinones, furan derivatives, and phenylacetamides.

    Uniqueness: Highlight its distinctive features compared to other compounds.

Properties

Molecular Formula

C17H15N3O3S

Molecular Weight

341.4 g/mol

IUPAC Name

2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]-N-(3-methylsulfanylphenyl)acetamide

InChI

InChI=1S/C17H15N3O3S/c1-24-13-5-2-4-12(10-13)18-16(21)11-20-17(22)8-7-14(19-20)15-6-3-9-23-15/h2-10H,11H2,1H3,(H,18,21)

InChI Key

UBPKQSGZERFEMX-UHFFFAOYSA-N

Canonical SMILES

CSC1=CC=CC(=C1)NC(=O)CN2C(=O)C=CC(=N2)C3=CC=CO3

Origin of Product

United States

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